Chemical properties of 1-Ethyl-5-hydrazinyl-1H-pyrazole for heterocyclic synthesis
Chemical properties of 1-Ethyl-5-hydrazinyl-1H-pyrazole for heterocyclic synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Ethyl-5-hydrazinyl-1H-pyrazole in Heterocyclic Synthesis
Introduction: The Strategic Value of 1-Ethyl-5-hydrazinyl-1H-pyrazole
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic functionalization of this core structure unlocks pathways to novel molecular architectures with tailored properties. 1-Ethyl-5-hydrazinyl-1H-pyrazole emerges as a particularly valuable building block. It combines the stable, aromatic pyrazole ring with a highly reactive hydrazinyl (-NHNH₂) moiety at the C5 position. This exocyclic hydrazine group serves as a potent bis-nucleophile, primed for a variety of cyclocondensation reactions. The N1-ethyl group enhances solubility in organic solvents and sterically directs reactions, offering a degree of control in complex synthetic sequences.
This guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the synthetic utility of 1-Ethyl-5-hydrazinyl-1H-pyrazole. We will delve into its application in constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][4]triazines, which are of significant interest in drug discovery programs.[5][6] The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to effectively leverage this versatile reagent.
Synthesis and Physicochemical Characterization
The utility of any synthetic building block begins with its accessibility and well-defined properties. While numerous methods exist for pyrazole synthesis, a common approach involves the cyclocondensation of a 1,3-difunctionalized compound with a hydrazine derivative.[2][7]
Proposed Synthesis Workflow
A plausible and efficient route to 1-Ethyl-5-hydrazinyl-1H-pyrazole begins with the synthesis of 1-ethyl-1H-pyrazol-5-ol, which is then converted to the target hydrazine. The initial step involves the reaction of ethylhydrazine with a suitable three-carbon electrophile like methyl 3-methoxyacrylate.[8] The resulting pyrazol-5-ol can then be activated (e.g., through conversion to a chloro or tosyl derivative) and subsequently displaced with hydrazine hydrate.
Caption: Proposed synthetic workflow for 1-Ethyl-5-hydrazinyl-1H-pyrazole.
Physicochemical Properties
A clear understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The key computed properties for 1-Ethyl-5-hydrazinyl-1H-pyrazole are summarized below.[9]
| Property | Value | Source |
| CAS Number | 1596773-74-8 | [9] |
| Molecular Formula | C₅H₁₀N₄ | [9] |
| Molecular Weight | 126.16 g/mol | [9] |
| Topological Polar Surface Area (TPSA) | 55.87 Ų | [9] |
| LogP | 0.1886 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Rotatable Bonds | 2 | [9] |
The TPSA and LogP values suggest moderate polarity and good potential for bioavailability, which is a desirable trait for precursors of drug candidates. The two hydrogen bond donors and four acceptors indicate significant potential for intermolecular interactions, influencing both its reactivity and the properties of its derivatives. The primary site of reactivity is the terminal -NH₂ of the hydrazine group, which is a strong nucleophile, followed by the adjacent -NH-.
Core Application: Synthesis of Fused Heterocyclic Systems
The true value of 1-Ethyl-5-hydrazinyl-1H-pyrazole lies in its ability to undergo cyclocondensation reactions to form fused bicyclic heterocycles. The hydrazine moiety provides the necessary atoms to form a new five- or six-membered ring fused to the parent pyrazole.
A. Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are purine bioisosteres that feature prominently as scaffolds for protein kinase inhibitors.[6] They are readily synthesized by reacting a 5-aminopyrazole (or its hydrazinyl equivalent) with a 1,3-dicarbonyl compound or a functional equivalent.[6][10]
Reaction Mechanism: The reaction with a β-ketoester like ethyl acetoacetate proceeds via a multi-step sequence. The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the secondary nitrogen of the hydrazine attacks the ester carbonyl. The sequence concludes with dehydration to yield the aromatic fused ring system. The N1 of the pyrazole ring becomes part of the newly formed pyrimidine ring.
Caption: Reaction mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyl-7-ethylamino-pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) in glacial acetic acid.
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Addition: Add ethyl acetoacetate (1.1 eq) to the solution. The use of acetic acid as a solvent also serves as a catalyst, protonating the carbonyl oxygen and increasing its electrophilicity.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for both the intramolecular cyclization and the final dehydration step.[11]
-
Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water to remove residual acetic acid, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
B. Synthesis of Pyrazolo[5,1-c][1][3][4]triazines
The pyrazolo[5,1-c][1][3][4]triazine scaffold is another nitrogen-rich heterocyclic system with demonstrated cytotoxic activity against cancer cell lines, making it an attractive target in oncology research.[5][12] A common route to this system involves the reaction of a hydrazinyl pyrazole with a 1,2-dicarbonyl compound or its synthetic equivalent.
Reaction Mechanism: The synthesis can be achieved by reacting 1-Ethyl-5-hydrazinyl-1H-pyrazole with an α-keto-ester such as ethyl pyruvate. The reaction begins with the formation of a hydrazone at the ketone position. This is followed by an acid- or base-catalyzed intramolecular cyclization onto the ester carbonyl, and subsequent elimination of water to form the fused triazine ring.
Caption: General pathway for Pyrazolo[5,1-c][1][3][4]triazine synthesis.
Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-1H-pyrazolo[5,1-c][1][3][4]triazin-4-ol
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Reagents & Setup: To a solution of 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate hydrazone formation.
-
Reaction: Reflux the mixture for 8-12 hours. The prolonged heating is necessary to drive the less favorable cyclization onto the ester carbonyl.
-
Workup: After cooling, the solvent is typically removed under reduced pressure.
-
Isolation: The resulting residue is triturated with a non-polar solvent like hexane or ether to induce precipitation of the product. The solid is then collected by filtration.
-
Purification: Further purification can be achieved via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Conclusion
1-Ethyl-5-hydrazinyl-1H-pyrazole stands out as a potent and versatile precursor in heterocyclic chemistry. Its well-defined reactivity, centered on the nucleophilic hydrazine group, provides a reliable entry point to a diverse range of fused heterocyclic systems. This guide has demonstrated its utility in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][4]triazines, two scaffolds of high interest in modern drug discovery. The straightforward and robust nature of these cyclocondensation reactions, coupled with the strategic placement of the N-ethyl group, makes this reagent an invaluable tool for chemists aiming to construct complex, nitrogen-rich molecules with potential therapeutic applications.
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